Cck-33

Description

Properties

IUPAC Name |

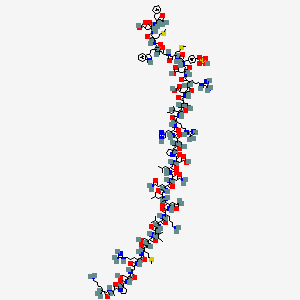

3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[4-amino-2-[[5-amino-2-[[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-carbamimidamido-2-[[2-[[2-[[1-[2-(2,6-diaminohexanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-2-(4-sulfooxyphenyl)acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C166H261N51O52S4/c1-15-84(9)130(159(261)211-116(78-220)154(256)206-110(68-125(227)228)150(252)191-97(38-27-54-182-165(176)177)139(241)205-112(70-127(231)232)152(254)215-132(88-42-44-91(45-43-88)269-273(266,267)268)161(263)197-100(48-58-270-12)135(237)185-75-124(226)190-106(64-89-72-184-94-35-21-20-33-92(89)94)146(248)195-101(49-59-271-13)141(243)204-111(69-126(229)230)151(253)198-103(133(173)235)63-87-31-18-17-19-32-87)213-143(245)98(39-28-55-183-166(178)179)192-147(249)107(65-90-73-180-80-187-90)201-153(255)115(77-219)210-157(259)119-41-30-57-217(119)163(265)113(71-128(233)234)207-145(247)105(62-82(5)6)200-149(251)109(67-122(172)224)203-140(242)99(46-47-120(170)222)193-144(246)104(61-81(3)4)199-148(250)108(66-121(171)223)202-138(240)96(36-23-25-52-168)196-158(260)129(83(7)8)212-160(262)131(85(10)16-2)214-155(257)117(79-221)208-142(244)102(50-60-272-14)194-137(239)95(37-26-53-181-164(174)175)189-123(225)74-186-136(238)114(76-218)209-156(258)118-40-29-56-216(118)162(264)86(11)188-134(236)93(169)34-22-24-51-167/h17-21,31-33,35,42-45,72-73,80-86,93,95-119,129-132,184,218-221H,15-16,22-30,34,36-41,46-71,74-79,167-169H2,1-14H3,(H2,170,222)(H2,171,223)(H2,172,224)(H2,173,235)(H,180,187)(H,185,237)(H,186,238)(H,188,236)(H,189,225)(H,190,226)(H,191,252)(H,192,249)(H,193,246)(H,194,239)(H,195,248)(H,196,260)(H,197,263)(H,198,253)(H,199,250)(H,200,251)(H,201,255)(H,202,240)(H,203,242)(H,204,243)(H,205,241)(H,206,256)(H,207,247)(H,208,244)(H,209,258)(H,210,259)(H,211,261)(H,212,262)(H,213,245)(H,214,257)(H,215,254)(H,227,228)(H,229,230)(H,231,232)(H,233,234)(H4,174,175,181)(H4,176,177,182)(H4,178,179,183)(H,266,267,268) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLBZJPOIZFFJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(C1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CNC=N5)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C166H261N51O52S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3931 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

not water soluble | |

| Record name | Cholecystokinin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08862 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

9011-97-6 | |

| Record name | Cecekin vitrum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009011976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholecystokinin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08862 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Cholecystokinin-33: A Comprehensive Technical Guide to its Core Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin-33 (CCK-33), a 33-amino acid peptide hormone, is a crucial regulator of physiological processes in both the gastrointestinal (GI) system and the central nervous system (CNS).[1][2] Synthesized and secreted by enteroendocrine I-cells in the duodenum and jejunum in response to dietary fats and proteins, this compound orchestrates a series of events essential for digestion and nutrient absorption.[3] Beyond its classical role as a gut hormone, this compound also functions as a prominent neuropeptide, influencing satiety, anxiety, and memory. This technical guide provides an in-depth exploration of the core functions of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows to support advanced research and drug development endeavors.

Core Functions and Quantitative Data

The physiological effects of this compound are mediated through its interaction with two G protein-coupled receptors: the cholecystokinin-1 receptor (CCK1R) and the cholecystokinin-2 receptor (CCK2R). The differential expression of these receptors throughout the body dictates the diverse actions of this compound.

Gastrointestinal Functions

This compound is a primary regulator of digestive processes, ensuring the efficient breakdown and absorption of nutrients.

-

Gallbladder Contraction: this compound potently stimulates the contraction of the gallbladder, leading to the release of bile into the small intestine. Bile is essential for the emulsification and digestion of fats.[1][4]

-

Pancreatic Enzyme Secretion: It triggers the secretion of a broad spectrum of digestive enzymes from the pancreatic acinar cells, including amylase, lipase, and proteases, which are vital for the breakdown of carbohydrates, fats, and proteins.[2][5]

-

Inhibition of Gastric Emptying: this compound slows the rate at which food exits the stomach, allowing for more thorough digestion in the small intestine.

-

Smooth Muscle Contraction: this compound influences the motility of the gastrointestinal tract by inducing the contraction of smooth muscle cells.[6]

Table 1: Quantitative Data on the Gastrointestinal Effects of this compound

| Parameter | Species/Model | This compound Dose/Concentration | Observed Effect | Reference(s) |

| Gallbladder Ejection Fraction | Human | 0.40 IDU/kg (3.07 ng/kg) over 20 min | 74.2% ± 17.1% | [7][8] |

| Human | Plasma level of 411.1 ± 79.9 pg/ml | Maximum reduction of gallbladder volume to one-third of original | [1] | |

| Pancreatic Protein Output | Pig | 13 pmol/kg (local injection) | Increase from 0.3 ± 0.3 to 2.1 ± 2.1 mg/kg/h | [2] |

| Pig | 130 pmol/kg (peripheral injection) | Significant stimulation of pancreatic secretion | [5] | |

| Pancreatic Trypsin Output | Pig | 13 pmol/kg (local injection) | Increase from 0.25 ± 0.2 to 1.5 ± 1.5 U/kg/h | [2] |

| Antral Smooth Muscle Contraction | Canine | Dose-dependent | Increased force and frequency of spontaneous contractions | [6] |

Central Nervous System Functions

As the most abundant neuropeptide in the brain, this compound plays a significant role in neurotransmission and modulates various behaviors.

-

Satiety Signaling: this compound is a key short-term satiety signal, reducing food intake by acting on CCK1R on vagal afferent neurons, which in turn signal to the brainstem to induce feelings of fullness.[9][10]

-

Anxiety and Panic Disorders: Central administration of CCK peptides has been shown to induce anxiety-like behaviors in animal models, suggesting a role for CCK in the pathophysiology of anxiety and panic disorders.

-

Memory and Learning: CCK and its receptors are implicated in cognitive processes, with studies suggesting a modulatory role in learning and memory.

Table 2: Quantitative Data on the CNS-mediated Effects of this compound

| Parameter | Species/Model | This compound Dose/Concentration | Observed Effect | Reference(s) |

| Food Intake (Meal Size) | Rat | 0.05 - 0.25 nmol/kg | Dose-dependent reduction in meal size | [9] |

| Satiety Ratio | Rat | 0.05 - 0.25 nmol/kg | Dose-dependent increase in satiety ratio | [9] |

| Food Intake Inhibition (ID50) | Rat | Not significantly different from CCK-8 | Potent inhibition of food intake | [10] |

Receptor Binding Affinity

The biological actions of this compound are initiated by its binding to CCK1 and CCK2 receptors. The affinity of this compound for these receptors is a critical determinant of its potency.

Table 3: Receptor Binding Affinities of CCK Peptides

| Receptor Subtype | Ligand | Species/Tissue | Binding Affinity (Ki/IC50) | Reference(s) |

| CCK1 Receptor | This compound | Rat Pancreatic Acini | Equal potency to CCK-8 | [11] |

| CCK-58 | ~0.6-1 nM (Ki) | [12] | ||

| CCK2 Receptor | This compound | Mouse Cerebral Cortex | Nanomolar affinity | [3] |

| CCK-8 | ~0.3-1 nM (Ki) | [12] | ||

| Gastrin | ~0.3-1 nM (Ki) | [12] | ||

| L-365,260 (R enantiomer) | Human (recombinant) | 0.25 - 3.3 nM (IC50) | [13] |

Note: Specific Ki or IC50 values for this compound are not always explicitly reported in the literature, with potency often compared to the well-characterized octapeptide fragment, CCK-8.

Signaling Pathways

Upon binding of this compound to its receptors, a cascade of intracellular signaling events is initiated. The CCK1 receptor, primarily responsible for the gastrointestinal effects of CCK, couples to the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates many of the downstream physiological effects of this compound, such as smooth muscle contraction and enzyme secretion.[14][15]

Experimental Protocols

Radioligand Binding Assay for CCK Receptors

This protocol describes a competitive binding assay to determine the affinity of this compound for its receptors.

a. Materials:

-

Membrane preparation from cells expressing CCK1R or CCK2R (e.g., rat pancreatic acini)

-

Radiolabeled CCK ligand (e.g., [¹²⁵I]Bolton-Hunter labeled CCK-8 or this compound)

-

Unlabeled this compound (for competition)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation counter and fluid

b. Procedure:

-

Incubate a fixed concentration of the radiolabeled CCK ligand with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of unlabeled CCK.

-

Calculate specific binding by subtracting non-specific from total binding.

-

Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Smooth Muscle Contraction Assay

This protocol outlines a method to measure the contractile effect of this compound on isolated smooth muscle strips.

a. Materials:

-

Isolated smooth muscle strips (e.g., from gallbladder or antrum)

-

Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂/5% CO₂

-

Isotonic force transducer

-

Data acquisition system

-

This compound solutions of varying concentrations

b. Procedure:

-

Mount the smooth muscle strip in the organ bath under a slight resting tension.

-

Allow the tissue to equilibrate for a period (e.g., 60 minutes), with periodic washing.

-

Record baseline contractile activity.

-

Add this compound to the organ bath in a cumulative or non-cumulative manner, starting with the lowest concentration.

-

Record the contractile response (increase in force) after each addition of this compound.

-

After the highest concentration, wash the tissue to return to baseline.

-

Analyze the data to generate a dose-response curve and determine the EC50 of this compound.

In Vivo Satiety Study in Rodents

This protocol details an experiment to assess the satiating effect of this compound in rats.[9][16]

a. Materials:

-

Male Sprague-Dawley rats, individually housed

-

Automated feeding monitoring system

-

Liquid or standard chow diet

-

This compound solutions for intraperitoneal (IP) injection

-

Vehicle control (e.g., saline)

b. Procedure:

-

Habituate the rats to the housing, feeding system, and injection procedure.

-

Establish a baseline food intake pattern for each animal.

-

On the test day, following a period of food deprivation, administer a specific dose of this compound or vehicle via IP injection.

-

Immediately provide access to the diet and record food intake continuously.

-

Analyze the data to determine the effect of this compound on meal size, meal duration, and the inter-meal interval compared to the vehicle control.

-

Repeat the experiment with different doses of this compound to establish a dose-response relationship.

Conclusion

Cholecystokinin-33 is a multifaceted peptide with indispensable roles in digestive physiology and central nervous system function. A thorough understanding of its mechanisms of action, supported by robust quantitative data and well-defined experimental protocols, is paramount for the continued exploration of its therapeutic potential. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing the foundational knowledge and methodological details necessary to advance our understanding of this compound and its role in health and disease. The continued investigation into the nuanced functions of this compound holds promise for the development of novel therapeutics for a range of disorders, from obesity and digestive diseases to neurological and psychiatric conditions.

References

- 1. Release of cholecystokinin in man: correlation of blood levels with gallbladder contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and binding affinities of analogues of cholecystokinin-(30-33) as probes for central nervous system cholecystokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of aging on gallbladder contraction and release of cholecystokinin-33 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CCK regulates pancreatic enzyme secretion via short duodenal-pancreatic reflexes in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrical and mechanical effects of molecular variants of CCK on antral smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. Quantitative cholescintigraphy: selection of random dose for this compound and reproducibility of abnormal results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cholecystokinin-33, but not cholecystokinin-8 shows gastrointestinal site specificity in regulating feeding behaviors in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of the satiating potencies of cholecystokinin-33 and cholecystokinin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Receptor binding of cholecystokinin analogues in isolated rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Signal transduction pathways mediating CCK-induced gallbladder muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Cholecystokinin-8 increases the satiety ratio in diabetic rats more than cholecystokinin-33 - PubMed [pubmed.ncbi.nlm.nih.gov]

Cholecystokinin-33: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin-33 (CCK-33) is a crucial peptide hormone and neurotransmitter belonging to the cholecystokinin family, which plays a pivotal role in regulating various physiological processes within the gastrointestinal and central nervous systems.[1] Synthesized and secreted by enteroendocrine I-cells in the duodenum and jejunum, as well as by neurons in the brain, this compound is a 33-amino acid peptide that exerts its effects through interaction with specific G protein-coupled receptors (GPCRs).[2][3] This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its interaction with its receptors and the subsequent intracellular signaling cascades. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of the key pathways.

Data Presentation: Quantitative Analysis of this compound Activity

The biological effects of this compound are initiated by its binding to two primary receptor subtypes: the Cholecystokinin-1 Receptor (CCK1R) and the Cholecystokinin-2 Receptor (CCK2R).[1] The affinity of this compound for these receptors and the subsequent functional responses can be quantified through various in vitro assays. The following tables summarize key quantitative data for this compound and related peptides.

| Ligand | Receptor | Assay Type | Cell Line/Tissue | Ki (nM) | Kd (nM) | Reference |

| This compound | CCK1R | Radioligand Binding | Rat Pancreas | ~0.6-1 | [4] | |

| CCK-8 (sulfated) | CCK1R | Radioligand Binding | Rat Pancreas | ~0.6-1 | [4] | |

| CCK-8 (desulfated) | CCK1R | Radioligand Binding | Rat Pancreas | ~300-500 | [4] | |

| Gastrin-17 | CCK1R | Radioligand Binding | Rat Pancreas | >1000 | [4] | |

| This compound | CCK2R | Radioligand Binding | Mouse Cerebral Cortex | ~0.3-1 | [4] | |

| CCK-8 (sulfated) | CCK2R | Radioligand Binding | Mouse Cerebral Cortex | ~0.3-1 | [4] | |

| Gastrin-17 | CCK2R | Radioligagnd Binding | Mouse Cerebral Cortex | ~0.3-1 | [4] |

Table 1: Receptor Binding Affinities. This table presents the inhibitory constants (Ki) and dissociation constants (Kd) of this compound and related peptides for CCK1R and CCK2R.

| Ligand | Receptor | Functional Assay | Cell Line | EC50 (nM) | Reference |

| CCK-8 (sulfated) | cCCK1R | Calcium Mobilization | CHO cells | 5.41 ± 1.15 | [5] |

| CCK-8 (sulfated) | cCCK2R | Calcium Mobilization | CHO cells | 1.93 ± 0.70 | [5] |

| CCK-4 | cCCK2R | Calcium Mobilization | CHO cells | 0.91 ± 0.49 | [5] |

| CCK-2R Agonist (1S) | mCCK2R | IP Production | Recombinant mouse cells | 0.2 | [6] |

| CCK-2R Agonist (2S) | mCCK2R | IP Production | Recombinant mouse cells | 0.4 | [6] |

Table 2: Functional Potencies. This table outlines the half-maximal effective concentrations (EC50) of CCK peptides for downstream signaling events.

Core Signaling Pathways

This compound binding to its receptors initiates a cascade of intracellular events mediated by heterotrimeric G proteins. The primary signaling pathway for both CCK1R and CCK2R involves the activation of the Gq family of G proteins.[7] However, CCK1R has also been shown to couple to Gs, leading to the activation of an alternative signaling pathway.[7]

Gq-Mediated Pathway

Upon activation by this compound, the Gq alpha subunit of the G protein stimulates phospholipase C (PLC).[8] PLCβ is a key isoform activated in this pathway.[9] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

-

IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[10] This rapid increase in intracellular calcium is a hallmark of CCK receptor activation.[1]

-

DAG and Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC).[8] Classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms are downstream effectors in this pathway.[11] Activated PKC then phosphorylates a variety of cellular proteins, leading to diverse physiological responses.

Gs-Mediated Pathway

In addition to the Gq pathway, CCK1R can also couple to the Gs alpha subunit.[7] This interaction leads to the activation of adenylyl cyclase, which converts ATP into cyclic AMP (cAMP).[12] The subsequent increase in intracellular cAMP activates protein kinase A (PKA), which then phosphorylates target proteins, including transcription factors, to modulate gene expression and other cellular functions.[12][13]

Mitogen-Activated Protein Kinase (MAPK) Pathway

Both CCK1R and CCK2R activation can lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway.[5] This can occur through both G protein-dependent and β-arrestin-mediated mechanisms. The activation of the MAPK pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.[14]

Regulation of Gene Expression

The signaling cascades initiated by this compound ultimately converge on the nucleus to regulate gene expression.[15] Transcription factors such as CREB (cAMP response element-binding protein) can be activated by PKA and MAPK pathways, leading to the transcription of specific genes.[15] This transcriptional regulation is fundamental to the long-term effects of this compound on cellular function and adaptation.

Mandatory Visualizations

Caption: Overview of this compound signaling pathways.

Caption: Workflow for studying this compound signaling.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound's mechanism of action. The following are representative protocols for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to its receptors.

1. Membrane Preparation:

-

Culture cells expressing the CCK receptor of interest (e.g., CHO-K1 cells stably transfected with human CCK1R or CCK2R).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.[16]

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.[17]

-

Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Determine protein concentration using a standard method (e.g., BCA assay).

2. Binding Reaction:

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or a high concentration of unlabeled CCK-8 (e.g., 1 µM, for non-specific binding) or varying concentrations of unlabeled this compound (for competition assay).

-

50 µL of radiolabeled ligand (e.g., ¹²⁵I-CCK-8) at a concentration near its Kd.

-

100 µL of the membrane preparation (containing 10-50 µg of protein).

-

-

Incubate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[17]

3. Separation and Detection:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.[16]

-

Wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[16]

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding, plot specific binding against the concentration of radioligand to determine Kd and Bmax.

-

For competition binding, plot the percentage of specific binding against the concentration of unlabeled this compound to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.[16]

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the Gq pathway.

1. Cell Preparation:

-

Seed cells expressing the CCK receptor of interest onto black, clear-bottom 96-well plates and allow them to adhere overnight.[18]

-

Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

2. Dye Loading:

-

Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8 AM) in the buffered salt solution.

-

Incubate the cells with the dye loading solution for 45-60 minutes at 37°C in the dark.[19][20]

-

Wash the cells to remove excess extracellular dye.[20]

3. Agonist Stimulation and Signal Detection:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or a confocal microscope).

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time (typically every 1-2 seconds for 2-3 minutes). The excitation wavelength for Fluo-4/Fluo-8 is around 488 nm, and the emission is measured around 515-525 nm.[18]

4. Data Analysis:

-

The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F₀) to give ΔF/F₀.

-

Plot the peak ΔF/F₀ against the concentration of this compound to generate a dose-response curve and determine the EC50.

Western Blot for MAPK (ERK) Phosphorylation

This assay detects the activation of the MAPK pathway by measuring the phosphorylation of ERK.

1. Cell Culture and Treatment:

-

Culture cells to 70-80% confluency in 6-well plates.

-

Starve the cells in serum-free media for 4-12 hours to reduce basal ERK phosphorylation.[14]

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 5-15 minutes).

2. Cell Lysis and Protein Quantification:

-

After treatment, place the plates on ice and wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]

-

Scrape the cells, collect the lysate, and clarify by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C).[22]

-

Determine the protein concentration of the supernatant.

3. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[22]

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.[23]

-

Transfer the separated proteins to a PVDF membrane.[24]

-

Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[14]

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) overnight at 4°C.[14]

-

Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

4. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[24]

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.[21]

-

Quantify the band intensities using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the fold-change in ERK phosphorylation.

Conclusion

Cholecystokinin-33 is a pleiotropic signaling molecule with a complex and multifaceted mechanism of action. Its ability to activate multiple G protein-coupled signaling pathways, primarily through CCK1R and CCK2R, allows for a wide range of physiological effects. A thorough understanding of these pathways, supported by robust quantitative data and well-defined experimental protocols, is essential for the scientific community engaged in GPCR research and the development of novel therapeutics targeting the CCK system. This technical guide provides a foundational resource for such endeavors, offering a comprehensive overview of the core principles governing this compound's biological functions.

References

- 1. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of interactions between this compound and CCK receptors in isolated dispersed pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a series of CCK-2 receptor nonpeptide agonists: Sensitivity to stereochemistry and a receptor point mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insights into human brain–gut peptide cholecystokinin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PHOSPHOLIPASE C - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Phospholipase C Isozymes and Their Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Co-ordinated activation of classical and novel PKC isoforms is required for PMA-induced mTORC1 activation | PLOS One [journals.plos.org]

- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Characterization of cAMP-dependent protein kinase activation by CCK in rat pancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cholecystokinin gene transcription: promoter elements, transcription factors and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. benchchem.com [benchchem.com]

- 18. biophysics-reports.org [biophysics-reports.org]

- 19. Protocol for live-cell calcium imaging of human lung microvascular endothelial vessel-on-a-chip model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. The phosphorylation of Pak1 by Erk1/2 to drive cell migration requires Arl4D acting as a scaffolding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

The Role of Cholecystokinin-33 in Gastrointestinal Motility: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin-33 (CCK-33), a peptide hormone and neurotransmitter, is a key regulator of gastrointestinal (GI) function.[1] Synthesized and released by enteroendocrine I-cells in the duodenum and jejunum in response to fatty acids and amino acids, this compound orchestrates a series of physiological events that are crucial for the digestion and absorption of nutrients.[2] This technical guide provides a comprehensive overview of the role of this compound in GI motility, with a focus on its effects on the gallbladder, stomach, small intestine, and colon. It details the underlying signaling pathways, presents quantitative data from key studies, and outlines experimental protocols for assessing the effects of this compound.

Core Mechanisms of Action

This compound exerts its effects on GI motility primarily through the activation of cholecystokinin-1 receptors (CCK1R) , which are G-protein coupled receptors found on various cell types within the GI tract, including smooth muscle cells and enteric neurons.[3][4] The actions of this compound are multifaceted and can be both direct, acting on smooth muscle, and indirect, mediated by the release of other signaling molecules such as acetylcholine (B1216132) from the myenteric plexus.[1][5]

Effects of this compound on Gastrointestinal Motility

Gallbladder Contraction

One of the most well-characterized effects of this compound is the potent stimulation of gallbladder contraction, leading to the release of bile into the duodenum, a critical step for fat digestion.[6]

Quantitative Data on this compound Induced Gallbladder Contraction

| Parameter | Species | This compound Dosage | Method | Result | Reference(s) |

| Gallbladder Ejection Fraction (GBEF) | Human | 0.40 IDU/kg (3.07 ng/kg) over 20 min | Dynamic Cholescintigraphy (DCG) | 74.2% ± 17.1% (mean ± SD) | [3] |

| Gallbladder Volume Reduction | Human | CCK-8 infusion (30 pmol/kg/h) | Ultrasonography | Gallbladder volume decreased to 43% of initial volume after 2 hours. | [2] |

| Gallbladder Contraction | Human | Postprandial (endogenous CCK) | Gamma Scintigraphy | Gallbladder volume decreased by 68.4% ± 3.8% (SE). | [2] |

Gastric Emptying

This compound plays a significant role in inhibiting gastric emptying, which helps to regulate the delivery of chyme from the stomach to the small intestine, ensuring that the duodenum is not overwhelmed with nutrients.[7][8] This effect is primarily mediated through the relaxation of the proximal stomach and contraction of the pyloric sphincter.[8]

Quantitative Data on this compound Induced Changes in Gastric Emptying

| Parameter | Species | This compound Dosage | Method | Result | Reference(s) |

| Gastric Emptying of Liquid | Human | 12 pmol/kg/h and 24 pmol/kg/h | Gastric Scintigraphy | Significant delay in gastric emptying compared to saline infusion. The higher dose mimicked the delay seen with a mixed meal. | [9] |

| Residual Gastric Volume (Liquid) | Human | Physiological concentrations of CCK-8 | Gastric Scintigraphy | Residual gastric volume at 90 min increased from 9.9% to 32.1% in controls and from 9.8% to 32.2% in patients with functional dyspepsia. | [2] |

| Gastric Emptying Half-Time (Liquid) | Human | Physiological concentrations of CCK-8 | Gastric Scintigraphy | Half-emptying time prolonged from 19.4 min to 39.4 min in controls and from 19.5 min to 31.4 min in patients with functional dyspepsia. | [2] |

Small and Large Intestine Motility

The effects of this compound on the small and large intestines are more complex and can vary depending on the specific region and the interplay with other signaling molecules. In the small intestine, this compound is generally considered to stimulate motility.[6] In the colon, this compound has been shown to increase motility, an effect that is at least partially mediated by the release of acetylcholine and Peptide YY (PYY).[1][9]

Quantitative Data on this compound Induced Changes in Intestinal and Colonic Motility

| Parameter | Species | This compound Dosage | Method | Result | Reference(s) |

| Colonic Motility Index | Rat | 12, 60, and 240 pM (CCK-8) | Isolated Perfused Colon | Dose-dependent increase in colonic motility. | [1] |

| Colonic Transit Time | Mouse (DSS-colitis) | N/A (examining endogenous mechanisms) | Bead Expulsion Assay | Colonic transit time was 551 ± 15 seconds in DSS-colitis mice compared to 718 ± 28 seconds in control mice. | [10] |

| Whole Gut Transit Time | Mouse | N/A (baseline) | Carmine Red Assay | Transit times can vary significantly depending on factors like gut microbiota. | [11] |

Signaling Pathways of this compound in Gastrointestinal Motility

The binding of this compound to the CCK1 receptor initiates a cascade of intracellular signaling events. The CCK1R can couple to multiple G proteins, primarily Gq/11 and to a lesser extent Gs.[3][12][13]

-

Gq/11 Pathway: Activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC).[3][14] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium is a key event leading to smooth muscle contraction and neurotransmitter release.[15][16]

-

Gs Pathway: At higher agonist concentrations, the CCK1R can also activate a Gs-mediated pathway, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[3]

The following diagrams illustrate the key signaling pathways of this compound in gastrointestinal smooth muscle cells and myenteric neurons.

Caption: this compound signaling in GI smooth muscle.

Caption: this compound signaling in myenteric neurons.

Experimental Protocols

Cholescintigraphy for Gallbladder Ejection Fraction (GBEF)

This non-invasive technique is the gold standard for quantifying gallbladder contraction.[17]

Protocol Workflow

Caption: Cholescintigraphy experimental workflow.

Isolated Perfused Rat Colon Motility Assay

This ex vivo method allows for the direct assessment of the effects of substances on colonic motility in a controlled environment.[15]

Methodology

-

Animal Preparation: An adult rat is anesthetized, and the colon is surgically isolated.

-

Perfusion Setup: The superior mesenteric artery is cannulated for vascular perfusion with an oxygenated physiological salt solution, such as Krebs-Henseleit solution, maintained at 37°C. The lumen of the colon is also perfused with saline.[15]

-

Motility Measurement: Intraluminal pressure changes, indicative of muscle contractions, are monitored using pressure transducers placed in the proximal and distal colon.

-

Drug Administration: After a baseline recording period, this compound is administered intra-arterially in a dose-dependent manner.

-

Data Analysis: The contractile responses are recorded and analyzed to determine changes in motility index or frequency and amplitude of contractions.

Krebs-Henseleit Solution Composition

| Component | Concentration (mM) |

| NaCl | 118 |

| KCl | 4.7 |

| CaCl2 | 2.5 |

| MgSO4 | 1.2 |

| KH2PO4 | 1.2 |

| NaHCO3 | 25 |

| Glucose | 11 |

The solution should be continuously gassed with 95% O2 and 5% CO2 to maintain a physiological pH of 7.4.[1]

In Vitro Gastrointestinal Motility Assay (Organ Bath)

This technique is used to study the contractility of isolated strips of gastrointestinal smooth muscle.[18][19][20]

Methodology

-

Tissue Preparation: A segment of the desired gastrointestinal tissue (e.g., stomach, ileum, colon) is excised from a euthanized animal and placed in cold, oxygenated Krebs-Henseleit solution. Longitudinal or circular muscle strips are carefully prepared.

-

Organ Bath Setup: The muscle strip is suspended in an organ bath containing Krebs-Henseleit solution at 37°C and continuously bubbled with 95% O2/5% CO2. One end of the strip is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.

-

Drug Application: this compound is added to the organ bath in a cumulative or non-cumulative manner to generate a dose-response curve.

-

Data Recording and Analysis: The contractile responses are recorded, and the amplitude and frequency of contractions are measured and analyzed.

Conclusion

This compound is a pivotal regulator of gastrointestinal motility, with significant and distinct effects on the gallbladder, stomach, and intestines. Its actions are primarily mediated through the CCK1 receptor and involve complex signaling pathways in both smooth muscle cells and enteric neurons. A thorough understanding of the mechanisms of action of this compound is essential for researchers and drug development professionals working on novel therapies for gastrointestinal motility disorders. The experimental protocols outlined in this guide provide a foundation for the continued investigation of this important gut-brain peptide.

References

- 1. support.harvardapparatus.com [support.harvardapparatus.com]

- 2. Physiological effect of cholecystokinin on gastric emptying of liquid in functional dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med.emory.edu [med.emory.edu]

- 5. Research Portal [rex.libraries.wsu.edu]

- 6. Cholinergic modulation of the release of [3H]acetylcholine from synaptosomes of the myenteric plexus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Endogenous acetylcholine release and labelled acetylcholine formation from [3H]choline in the myenteric plexus of the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of CCK and its antagonists on gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of gastric emptying in humans by cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Colonic Transit Disorder Mediated by Downregulation of Interstitial Cells of Cajal/Anoctamin-1 in Dextran Sodium Sulfate-induced Colitis Mice [jnmjournal.org]

- 11. researchgate.net [researchgate.net]

- 12. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ligand recognition and G-protein coupling selectivity of cholecystokinin A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]

- 15. Cholecystokinin-8 induces intracellular calcium signaling in cultured myenteric neurons from neonatal guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Stimulation of acetylcholine release from myenteric neurons of guinea pig small intestine by forskolin and cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ijper.org [ijper.org]

- 20. reprocell.com [reprocell.com]

The Discovery and History of Cholecystokinin-33: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of cholecystokinin-33 (CCK-33). It details the pivotal experiments, outlines the methodologies employed, and illustrates the key signaling pathways, offering a comprehensive resource for professionals in the field.

A Historical Overview: From Gut Extract to Purified Peptide

The journey to understanding cholecystokinin began in 1928 when Andrew Conway Ivy and Eric Oldberg at Northwestern University Medical School discovered a substance in intestinal extracts that stimulated gallbladder contraction. They aptly named this substance "cholecystokinin," from the Greek words "chole" (bile), "cysto" (sac), and "kinin" (to move). For decades, cholecystokinin was known primarily for this function.

A significant breakthrough came in 1968 when Swedish biochemists Viktor Mutt and J. Erik Jorpes at the Karolinska Institute in Stockholm successfully isolated and determined the amino acid sequence of a 33-amino acid peptide from porcine upper intestinal tissue, which they identified as cholecystokinin.[1][2][3] This peptide, now known as this compound, was found to be a potent stimulator of both gallbladder contraction and pancreatic enzyme secretion. Their work also revealed that pancreozymin, a substance discovered earlier and thought to be a separate hormone responsible for pancreatic secretion, was, in fact, identical to cholecystokinin.[3]

The structural elucidation of this compound was a landmark achievement that opened the door to a deeper understanding of its diverse physiological roles, not only in the gastrointestinal system but also as a neurotransmitter in the central nervous system.

The Monumental Task of Purification: Isolating this compound

The isolation of this compound from porcine intestinal tissue was a formidable challenge due to its low abundance. The meticulous process employed by Mutt and Jorpes involved several key protein purification techniques common in that era. While a complete, detailed protocol with quantitative yields at each step is not fully documented in a single source, the general workflow can be reconstructed based on their publications and standard biochemical practices of the 1960s.

Experimental Protocol: Purification of Porcine this compound (Inferred)

Objective: To isolate and purify cholecystokinin-33 from porcine upper intestinal tissue.

Materials:

-

Upper intestines from pigs

-

Boiling water bath

-

Acetic acid

-

Sodium chloride (NaCl)

-

Diethyl ether

-

Carboxymethyl-cellulose (CMC) for ion-exchange chromatography

-

Sephadex gels for gel filtration chromatography

-

Reagents for bioassay (e.g., guinea pig gallbladder)

Methodology:

-

Extraction:

-

The upper intestinal tissue from pigs was minced and boiled in water to inactivate proteolytic enzymes and extract the peptides.

-

The aqueous extract was then acidified with acetic acid to precipitate larger proteins, leaving smaller peptides like CCK in the supernatant.

-

-

Fractional Precipitation with Sodium Chloride:

-

The acidic supernatant was subjected to fractional precipitation by the stepwise addition of sodium chloride.

-

CCK-containing fractions were precipitated at a specific NaCl concentration, allowing for a crude separation from other peptides and proteins.

-

-

Ethanol and Ether Precipitation:

-

Further purification was achieved by precipitation with ethanol and diethyl ether to remove lipids and other organic contaminants.

-

-

Ion-Exchange Chromatography:

-

The partially purified peptide fraction was subjected to ion-exchange chromatography, likely using a cation-exchange resin like carboxymethyl-cellulose (CMC).

-

Peptides were bound to the column and then eluted with a salt gradient (e.g., increasing concentrations of NaCl), separating them based on their net charge.

-

-

Gel Filtration Chromatography:

-

Fractions showing CCK activity from the ion-exchange step were further purified by gel filtration chromatography using Sephadex gels.

-

This step separated peptides based on their size, further isolating this compound from larger and smaller contaminants.

-

-

Bioassay-Guided Fraction Collection:

-

Throughout the purification process, fractions were tested for their biological activity using a bioassay, most likely the contraction of an isolated guinea pig gallbladder. This allowed the researchers to track the presence of CCK and select the most active fractions for the next purification step.

-

Quantitative Data

Deciphering the Code: Amino Acid Sequencing of this compound

Once a highly purified sample of this compound was obtained, the next critical step was to determine its primary structure—the sequence of its amino acids. The method of choice during this period was the Edman degradation, a technique developed by Pehr Edman.

Experimental Protocol: Edman Degradation for Peptide Sequencing

Objective: To determine the N-terminal amino acid sequence of purified porcine this compound.

Materials:

-

Purified this compound peptide

-

Phenyl isothiocyanate (PITC)

-

Anhydrous acid (e.g., trifluoroacetic acid - TFA)

-

Organic solvents (for extraction)

-

Chromatography system for identifying PTH-amino acids (e.g., paper chromatography or an early form of column chromatography)

Methodology:

-

Coupling: The purified peptide was reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. The PITC molecule covalently attaches to the free N-terminal amino group of the peptide, forming a phenylthiocarbamoyl (PTC)-peptide derivative.

-

Cleavage: The PTC-peptide was then treated with an anhydrous acid, such as trifluoroacetic acid. This cleaves the peptide bond between the first and second amino acid, releasing the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide intact.

-

Conversion and Identification: The thiazolinone derivative was extracted into an organic solvent and then converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid. The specific PTH-amino acid was then identified using chromatographic techniques.

-

Iterative Cycles: The remaining peptide, now one amino acid shorter, was subjected to the next cycle of Edman degradation to identify the new N-terminal amino acid. This process was repeated sequentially to determine the entire amino acid sequence of this compound.[4][5]

Amino Acid Composition of Porcine this compound

The sequencing efforts of Mutt and Jorpes revealed the following 33-amino acid sequence for porcine this compound, including a sulfated tyrosine residue, which is crucial for its biological activity at the CCK1 receptor:

Lys-Ala-Pro-Ser-Gly-Arg-Val-Ser-Met-Ile-Lys-Asn-Leu-Gln-Ser-Leu-Asp-Pro-Ser-His-Arg-Ile-Ser-Asp-Arg-Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 [6]

Mechanisms of Action: The Signaling Pathways of Cholecystokinin

Cholecystokinin exerts its diverse physiological effects by binding to two distinct G protein-coupled receptors (GPCRs): the cholecystokinin-1 receptor (CCK1R, formerly CCK-A) and the cholecystokinin-2 receptor (CCK2R, formerly CCK-B). Both receptors primarily couple to Gq/11 proteins, initiating a canonical signaling cascade involving phospholipase C.

CCK1 Receptor Signaling Pathway

The CCK1 receptor is found predominantly in the periphery, including the gallbladder, pancreas, and vagal afferent neurons. It has a high affinity for the sulfated forms of CCK.

Caption: CCK1 Receptor Signaling Cascade.

CCK2 Receptor Signaling Pathway

The CCK2 receptor is found in the brain and stomach and has a high affinity for both sulfated and non-sulfated forms of CCK, as well as for the hormone gastrin.

Caption: CCK2 Receptor Signaling Cascade.

Conclusion

The discovery and characterization of cholecystokinin-33 represent a significant chapter in the history of endocrinology and neuroscience. The pioneering work of Ivy, Oldberg, Mutt, and Jorpes laid the foundation for our current understanding of this multifaceted peptide. From its initial identification as a regulator of gallbladder contraction to its recognition as a key player in digestion, satiety, and neurotransmission, the story of this compound is a testament to the power of meticulous biochemical investigation. This technical guide provides a detailed overview of this journey, offering valuable insights for researchers and professionals dedicated to unraveling the complexities of peptide hormones and their therapeutic potential.

References

- 1. Structure of porcine cholecystokinin-pancreozymin. 1. Cleavage with thrombin and with trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cholecystokinin - portrayal of an unfolding peptide messenger system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cholecystokinin and pancreozymin, one single hormone? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Edman degradation - Wikipedia [en.wikipedia.org]

- 5. ehu.eus [ehu.eus]

- 6. moleculardepot.com [moleculardepot.com]

A Technical Guide to the Physiological Effects of Cholecystokinin-33 (CCK-33) Administration

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cholecystokinin-33 (CCK-33), a 33-amino acid peptide hormone, is a crucial regulator of physiological processes, primarily centered around the gastrointestinal (GI) system.[1][2] Synthesized and secreted by enteroendocrine I-cells in the proximal small intestine in response to dietary fats and proteins, this compound orchestrates a series of coordinated events to optimize nutrient digestion and absorption.[2][3] Its effects extend beyond the gut, influencing satiety and other central nervous system functions. This document provides a comprehensive technical overview of the physiological effects of exogenously administered this compound, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying molecular signaling pathways.

Core Physiological Effects in the Gastrointestinal System

The primary and most well-characterized effects of this compound are on the gallbladder, pancreas, and overall GI motility. These actions are predominantly mediated by the Cholecystokinin-A (CCK-A) receptor.[4][5]

Stimulation of Gallbladder Contraction

This compound is the principal hormonal stimulus for postprandial gallbladder contraction, leading to the release of bile into the duodenum to aid in the emulsification and digestion of fats.[4][6][7]

-

Mechanism: this compound binds to CCK-A receptors located on gallbladder smooth muscle cells and potentially on interstitial cells of Cajal, initiating a signaling cascade that leads to smooth muscle contraction.[4][5] It also acts on vagal afferents to stimulate the release of acetylcholine, which further promotes contraction.[4][7]

-

Dose-Response: The administration of this compound results in a significant, dose-dependent reduction in gallbladder volume.[8][9] Studies have established that even physiological plasma concentrations of CCK are sufficient to stimulate gallbladder contraction.[6][9] The threshold for stimulating gallbladder contraction has been observed with an infusion of 0.8 pmol/kg/h of CCK.[9]

-

Modulating Factors: The responsiveness of the gallbladder to this compound can be influenced by factors such as blood glucose levels. Acute hyperglycemia has been shown to significantly reduce gallbladder contraction in response to this compound infusion.[8]

Stimulation of Pancreatic Exocrine Secretion

Originally termed "pancreozymin," CCK is a potent secretagogue for pancreatic digestive enzymes.[1][2]

-

Mechanism: this compound stimulates pancreatic acinar cells to release a variety of digestive enzymes, including trypsin, chymotrypsin, amylase, and lipase.[3][10] This can occur through direct action on CCK-A receptors on the acinar cells or indirectly via vagal nerve pathways.[3]

-

Local vs. Systemic Effects: Studies in animal models have demonstrated that this compound can stimulate pancreatic secretion via short enteropancreatic reflexes when administered locally to the duodenal area, even at low doses that are ineffective when given systemically.[11][12][13] Higher, pharmacological doses stimulate secretion regardless of the administration route.[11]

-

Quantitative Effects: Intravenous infusion of this compound at physiological doses (e.g., 2.5 pmol/kg/h) has been shown to significantly increase trypsin secretion in humans.[6]

Regulation of Gastrointestinal Motility

This compound plays a key role in coordinating the motor functions of the GI tract to ensure optimal nutrient processing.[7][14]

-

Gastric Emptying: this compound inhibits gastric emptying, thereby regulating the rate at which chyme enters the duodenum.[2][14][15] This action helps to prevent overwhelming the digestive capacity of the small intestine. The effect is primarily on the liquid component of a meal.[15] This is achieved by relaxing the proximal stomach and increasing the tone of the pyloric sphincter.[14][16]

-

Intestinal and Colonic Motility: The effects of CCK on intestinal and colonic motility are complex. In some species, this compound modulates both propagating and non-propagating contractions in the intestine.[17] In the colon, CCK's effects are thought to be mediated primarily through actions on neurons in the myenteric plexus, which predominantly express CCK-A receptors.[18]

Systemic and Central Nervous System Effects

Induction of Satiety and Regulation of Food Intake

This compound functions as a short-term satiety signal, contributing to the termination of a meal.[19][20]

-

Mechanism: This effect is primarily mediated by CCK-A receptors on vagal afferent neurons in the upper gastrointestinal tract.[1] These neurons project to the nucleus solitarius in the brainstem, which then communicates with higher brain centers like the hypothalamus to process satiety signals.[19]

-

Behavioral Effects: Intravenous infusion of this compound in humans at physiological levels significantly decreases feelings of hunger, the desire to eat, and prospective food intentions, while increasing the sense of fullness.[21] This leads to a reduction in meal size.[22][23] The reduction in food intake appears to result from earlier meal termination rather than a slower rate of eating.[23]

Endocrine Pancreatic Responses

This compound can influence the secretion of pancreatic hormones. In human studies, intravenous injection of this compound at a pharmacological dose (100 pmol/kg) was found to increase basal plasma levels of insulin (B600854), somatostatin, and pancreatic polypeptide.[24] It also potentiated meal-induced insulin and pancreatic polypeptide responses.[24]

Role in the Central Nervous System

While CCK peptides are known to be involved in CNS functions, particularly anxiety and panic, this effect is more strongly associated with smaller CCK fragments like CCK-4 and CCK-8, which act on CCK-B receptors.[25][26][27] Studies suggest that this compound, acting as a CCK-A receptor agonist, is ineffective at inducing anxiety.[28] CCK-like peptides may also play a role in the modulation of pain perception.[20]

Cardiovascular Effects

The effects of this compound on the circulatory system can be complex and may be altered in disease states. In normal rats, this compound administration dose-dependently increased arterial blood pressure.[29] However, in rats with streptozotocin-induced diabetes, the same dose reduced arterial blood pressure, an effect that was partially normalized by insulin treatment.[29]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the administration of this compound.

Table 1: Dose-Response Effects of this compound on Gallbladder Contraction in Humans

| This compound Infusion Dose | Resulting Plasma CCK Increase (pmol/L) | Effect on Gallbladder Volume | Study Population | Reference |

|---|---|---|---|---|

| 0.8 pmol/kg/h | 1.3 ± 0.5 | Threshold for stimulating contraction | Healthy Volunteers | [9] |

| 2.5 pmol/kg/h | 1.9 ± 0.3 | Significant increase in bilirubin (B190676) output (marker of contraction) | Healthy Volunteers | [6] |

| 0.25 - 1.0 IDU/kg/h* | Not specified | Significant, dose-dependent volume reduction | Healthy Volunteers | [8] |

| 0.40 IDU/kg (3.07 ng/kg) | Not specified | Determined as most effective infusion regimen for high Ejection Fraction (EF) with least variability | Healthy Volunteers | [30] |

*Note: IDU = Ivy Dog Unit, a historical bioassay unit for CCK activity.

Table 2: Effects of this compound Administration on Pancreatic Enzyme Secretion

| Subject | Administration Route & Dose | Parameter Measured | Key Finding | Reference |

|---|---|---|---|---|

| Pigs | Local (Gastro-duodenal artery) - 13 pmol/kg | Pancreatic juice volume, protein, and trypsin output | Significant increase in secretion | [13] |

| Pigs | Peripheral (IV) - 13 pmol/kg | Pancreatic juice volume, protein, and trypsin output | No significant secretory response | [11][13] |

| Pigs | Peripheral (IV) - 130 pmol/kg | Pancreatic protein and trypsin output | Significant stimulation of secretion | [11] |

| Humans | Peripheral (IV) - 2.5 pmol/kg/h | Trypsin secretion | Significant increase from 0.5 to 1.4 KU/15 min |[6] |

Table 3: Effects of this compound on Satiety and Food Intake

| Subject | Administration | Parameter Measured | Key Finding | Reference |

|---|---|---|---|---|

| Humans (Lean & Obese) | IV infusion (physiological levels) | Visual Analogue Scales (hunger, fullness, etc.) | Significant decrease in hunger, wish to eat, and prospective feeding intentions (P < 0.05) | [21] |

| Male Rats | Cranial Mesenteric Artery Infusion (0.05-0.25 nmol/kg) | Meal Size (MS) and Satiety Ratio (SR) | Significant reduction in MS and increase in SR | [22] |

| Male Rats | Celiac Artery Infusion (0.05-0.25 nmol/kg) | Meal Size (MS) and Satiety Ratio (SR) | No significant effect |[22] |

Key Experimental Protocols

Protocol for In Vivo Assessment of Gallbladder Contraction via Ultrasonography

This protocol outlines a typical methodology for quantifying the effect of this compound on gallbladder motility in human subjects.[8][9][31]

-

Subject Preparation: Subjects fast overnight (minimum 8-10 hours) to ensure a basal, filled gallbladder state.

-

Baseline Measurement: An intravenous catheter is placed. Gallbladder volume is measured using real-time ultrasonography. The maximal length, width, and depth are recorded to calculate the volume, often using the sum-of-cylinders method. Multiple baseline measurements are taken to ensure stability.

-

This compound Infusion: A controlled intravenous infusion of this compound is initiated. Doses can be administered in a stepwise manner (e.g., 0.25, 0.5, 1.0 IDU/kg/h), with each dose given for a set period (e.g., 30 minutes).[8]

-

Serial Volume Measurements: Gallbladder volume is measured at regular intervals (e.g., every 5-10 minutes) throughout the infusion period.

-

Data Analysis: The primary endpoint is the gallbladder ejection fraction (EF), calculated as: EF (%) = [(Fasting Volume - Minimal Residual Volume) / Fasting Volume] x 100. Dose-response curves can be generated by plotting EF against the this compound infusion rate or measured plasma CCK concentration.

Caption: Experimental workflow for assessing this compound induced gallbladder contraction.

Protocol for Quantification of Pancreatic Enzyme Secretion

This protocol describes a method for directly measuring pancreatic enzyme output following this compound stimulation in animal or human subjects.[11][32]

-

Subject Preparation: Subjects are anesthetized (animal models) or sedated (human studies).

-

Sample Collection Setup:

-

Basal Collection: A baseline period of sample collection is performed to measure basal secretion rates.

-

This compound Administration: this compound is administered, typically as an intravenous bolus or continuous infusion. In some research models, it may be infused locally via a specific artery (e.g., gastroduodenal artery).[11]

-

Timed Sample Collection: Following administration, samples of pancreatic juice or duodenal fluid are collected at specific time intervals (e.g., 5, 10, and 15 minutes post-stimulation).[32] Samples are immediately placed on ice or dry ice to preserve enzyme activity.

-

Enzyme Quantification: The concentration and total output of specific enzymes (e.g., trypsin, amylase, lipase) in the collected samples are measured using established biochemical assays (e.g., spectrophotometry).

-

Data Analysis: The stimulated enzyme output is calculated and compared to basal levels to determine the secretory response to this compound.

Caption: Experimental workflow for measuring pancreatic enzyme secretion after this compound.

Molecular Mechanisms and Signaling Pathways

CCK Receptor Subtypes

Two main subtypes of CCK receptors have been identified:

-

CCK-A (Alimentary) Receptor: Has a high affinity for sulfated CCK peptides like this compound and CCK-8. It is the predominant subtype in the periphery, found in the gallbladder, pancreas, pyloric sphincter, and on vagal afferent neurons, mediating the primary digestive and satiety effects of CCK.[1][3][4]

-

CCK-B (Brain) Receptor: Has a high affinity for both sulfated and non-sulfated CCK peptides, as well as for gastrin. It is the predominant subtype in the central nervous system and is implicated in anxiety and panic responses.[25][28][33]

CCK-A Receptor Signaling Pathway

The physiological effects of this compound in the gastrointestinal system are initiated by its binding to the CCK-A receptor, which is a G-protein coupled receptor (GPCR). The primary signaling cascade involves the Gq protein pathway.[16][34]

-

Binding and Activation: this compound binds to the extracellular domain of the CCK-A receptor.

-

G-Protein Coupling: The activated receptor couples to the heterotrimeric G-protein, Gq, causing the Gαq subunit to exchange GDP for GTP and dissociate from the Gβγ dimer.

-

PLC Activation: The activated Gαq-GTP subunit binds to and activates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum (ER), causing the release of stored calcium (Ca2+) into the cytoplasm.

-

PKC Activation: DAG remains in the cell membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

-

Physiological Response: The surge in intracellular Ca2+ and the activation of PKC and other calcium-dependent proteins lead to the final physiological response, such as the contraction of smooth muscle cells in the gallbladder wall.

References

- 1. Frontiers | Roles of Cholecystokinin in the Nutritional Continuum. Physiology and Potential Therapeutics [frontiersin.org]

- 2. Roles of Cholecystokinin in the Nutritional Continuum. Physiology and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholecystokinin and pancreatic cancer: the chicken or the egg? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Control of gallbladder contractions by cholecystokinin through cholecystokinin-A receptors on gallbladder interstitial cells of cajal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiological plasma concentrations of cholecystokinin stimulate pancreatic enzyme secretion and gallbladder contraction in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of acute hyperglycaemia on gall bladder contraction induced by cholecystokinin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of graded physiologic doses of cholecystokinin on gallbladder contraction measured by ultrasonography. Determination of threshold, dose-response relationships and comparison with intraduodenal bilirubin output - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of interactions between this compound and CCK receptors in isolated dispersed pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CCK regulates pancreatic enzyme secretion via short duodenal-pancreatic reflexes in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Arterial gastroduodenal infusion of cholecystokinin-33 stimulates the exocrine pancreatic enzyme release via an enteropancreatic reflex, without affecting the endocrine insulin secretion in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Biochemistry, Cholecystokinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Effect of cholecystokinin on gastric motility in humans [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Effects of Cholecystokinin (CCK) on Gut Motility in the Stomachless Fish Ballan Wrasse (Labrus bergylta) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanism of Action of Cholecystokinin on Colonic Motility in Isolated, Vascularly Perfused Rat Colon [jnmjournal.org]

- 19. Role of cholecystokinin in the control of food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of cholecystokinin and caerulein on human eating behavior and pain sensation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Satiety effects of cholecystokinin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cholecystokinin-33, but not cholecystokinin-8 shows gastrointestinal site specificity in regulating feeding behaviors in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Role of cholecystokinin in satiation: a systematic review and meta-analysis | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 24. Effects of cholecystokinin (CCK)-8, this compound, and gastric inhibitory polypeptide (GIP) on basal and meal-stimulated pancreatic hormone secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Cholecystokinin and panic disorder | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]

- 28. Role of cholecystokinin-A and cholecystokinin-B receptors in anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Effects of cholecystokinin (this compound) and its fragments, C-terminal octapeptide (CCK-8) and C-terminal tetrapeptide (CCK-4), on the circulatory system of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Quantitative cholescintigraphy: selection of random dose for this compound and reproducibility of abnormal results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Effect of aging on gallbladder contraction and release of cholecystokinin-33 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Direct measurement of pancreatic enzymes after stimulation with secretin versus secretin plus cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

Endogenous Production of Cholecystokinin-33 (CCK-33) in the Duodenum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the endogenous production of cholecystokinin-33 (CCK-33) in the duodenum. Cholecystokinin (CCK) is a critical peptide hormone responsible for stimulating the digestion of fat and protein.[1] It is synthesized and secreted by enteroendocrine I-cells located in the mucosal lining of the proximal small intestine, primarily the duodenum and jejunum.[1][2][3][4] While CCK exists in various molecular forms, this compound has been identified as the predominant form in human plasma, both in fasting and postprandial states.[5] This document details the cellular origins, regulatory mechanisms, signaling pathways, and key experimental protocols relevant to the study of duodenal this compound production.

Cellular Origin and Synthesis

CCK is produced by specialized enteroendocrine cells called I-cells, which are scattered throughout the duodenal mucosa.[1][3][6] These cells are characterized as "open-type," meaning their apical surface is in direct contact with the gut lumen, allowing them to "taste" the chemical composition of chyme.[7]

The hormone is synthesized as a 115-amino acid preprohormone.[1] Through post-translational processing, this precursor is cleaved into several biologically active peptide forms, including CCK-58, this compound, CCK-22, and CCK-8.[5] In humans, this compound accounts for approximately 51% of circulating CCK in the fasting state and 57% after a meal.[5]

Regulation of this compound Secretion

The release of this compound from duodenal I-cells is a tightly regulated process, primarily triggered by the presence of specific nutrients in the chyme entering the duodenum.

Nutrient-Sensing Mechanisms

Fats and Proteins are the most potent stimulators of CCK secretion.[2][6][8][9]

-

Dietary Fats: The digestive products of fats, specifically long-chain fatty acids (LCFAs) with a chain length of 12 carbons or more, directly stimulate I-cells.[10][11] Medium-chain fatty acids are less effective.[11]

-

Dietary Proteins: Intact proteins and their partial digestion products (peptides and amino acids) also trigger CCK release.[9][12] The stimulatory effect of proteins is closely linked to their ability to inhibit intraluminal proteases like trypsin.[12]

Carbohydrates and glucose have a minimal to modest effect on CCK secretion compared to fats and proteins.[9][12][13]

Signaling Pathways for Nutrient-Stimulated Release

The detection of nutrients by I-cells initiates intracellular signaling cascades that culminate in the exocytosis of CCK-containing granules.

Fatty Acid Signaling: LCFAs are detected by G-protein coupled receptors (GPCRs) on the I-cell surface, primarily GPR40 (also known as FFAR1) and GPR120 (O3FAR1).[6][10][14][15][16]

-

Activation of these receptors, particularly GPR120, stimulates the Gαq/11 pathway.[17]

-

This leads to the activation of Phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3).

-

IP3 triggers the release of Ca²⁺ from intracellular stores in the endoplasmic reticulum.

-

The resulting increase in intracellular Ca²⁺ concentration is further amplified by the opening of L-type voltage-gated Ca²⁺ channels, leading to a significant influx of extracellular Ca²⁺.[11][14]

-

This calcium surge is the final trigger for the fusion of CCK-containing vesicles with the cell membrane and the secretion of the hormone into the bloodstream.[11][14]

Caption: Fatty acid-induced this compound secretion pathway in duodenal I-cells.

Amino Acid Signaling: Certain amino acids, such as phenylalanine, leucine, and glutamate, stimulate CCK secretion, potentially through the gut-expressed taste receptor T1R1-T1R3.[18] Inhibition of T1R1 expression has been shown to reduce amino acid-induced CCK release by 30-40% in cell models.[18]

Regulation by Luminal Releasing Factors

The response to nutrients, particularly proteins, is amplified by a positive feedback loop involving luminal CCK-releasing factors.[8][19]